(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol

Catalog No.
S13924235
CAS No.
9025-13-2
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-di...

CAS Number

9025-13-2

Product Name

(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol

IUPAC Name

icosa-4,16-dien-1,19-diyne-3,18-diol

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2

InChI Key

JVVMUHJDTNMVHZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O

The compound (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic molecule characterized by its unique structure comprising multiple double and triple bonds, as well as hydroxyl groups. This compound belongs to the class of polyunsaturated fatty acids and is notable for its intricate arrangement of carbon atoms and functional groups. The stereochemistry indicated by the descriptors (3R, 4E, 16E, 18S) suggests specific spatial arrangements that are crucial for its biological activity and chemical reactivity.

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  • Biological Synthesis: Utilizing microorganisms or plant extracts that naturally produce similar compounds can be an eco-friendly approach.
  • Semi-synthesis: Modifying naturally occurring compounds through selective reactions to yield the desired structure.
  • Each method has its advantages and challenges regarding yield, purity, and environmental impact .

    Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance:

    • Antioxidant Activity: The compound may possess antioxidant properties due to its ability to donate electrons and neutralize free radicals.
    • Anti-inflammatory Effects: Compounds with polyunsaturated structures are frequently studied for their potential to modulate inflammatory pathways.
    • Antimicrobial Properties: Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

    In vitro studies are essential to evaluate these activities quantitatively .

    The applications of this compound span various fields:

    • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
    • Nutraceuticals: Its antioxidant properties could make it a candidate for dietary supplements aimed at improving health.
    • Cosmetics: The compound's ability to protect against oxidative stress may find use in skincare formulations.

    Research into these applications is ongoing to better understand the compound's efficacy and safety profiles .

    Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques such as:

    • Molecular Docking: To predict how the compound binds to target proteins.
    • Spectroscopic Methods: Such as NMR or UV-Vis spectroscopy to observe interactions at a molecular level.
    • In vitro Assays: To evaluate the functional consequences of these interactions on cellular processes.

    Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential of the compound

    Several compounds share structural similarities with (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol, which can provide insights into its uniqueness:

    Compound NameStructure FeaturesBiological ActivityUnique Aspects
    Omega-3 Fatty AcidsPolyunsaturatedAnti-inflammatoryEssential for human health
    Arachidonic AcidPolyunsaturatedPrecursor for eicosanoidsInvolved in signaling pathways
    Linoleic AcidPolyunsaturatedAntioxidant propertiesCommonly found in vegetable oils

    These comparisons highlight that while many compounds share similar features such as unsaturation and hydroxyl groups, their specific arrangements and additional functional groups contribute to unique biological activities and applications .

    Enzymatic Pathways in Marine Sponges

    The biosynthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves a hybrid pathway combining polyketide synthase (PKS) activity and oxidative modifications. Structural analysis reveals a C20 carbon skeleton with two acetylene bonds (C1–C19 diyne) and two double bonds (C4 and C16), suggesting a polyketide origin. Key enzymatic steps include:

    • Chain Elongation: A PKS system catalyzes the iterative condensation of malonyl-CoA units to form a linear polyketide chain. Isotopic labeling studies in related Callyspongia metabolites indicate acetate and propionate units as primary building blocks.
    • Desaturation and Acetylenation: Double bonds at C4 and C16 are introduced via Δ4 and Δ16 desaturases, while the diyne motif arises from enzymatic dehydrogenation of adjacent single bonds. Freshwater sponges like Ephydatia fluviatilis exhibit analogous Δ19 desaturase activity, though marine sponge-specific enzymes remain uncharacterized.
    • Hydroxylation: Stereospecific hydroxylation at C3 and C18 is mediated by cytochrome P450 monooxygenases. The (3R,18S) configuration implies strict stereochemical control during this step.

    Table 1: Enzymatic Components Implicated in Biosynthesis

    Enzyme ClassFunctionEvidence Source
    Type I PKSPolyketide chain elongation
    Δ4/Δ16 DesaturasesDouble bond formation
    Cytochrome P450Hydroxylation at C3 and C18

    Notably, metagenomic analyses of Callyspongia-associated microbial communities have identified PKS gene clusters in Actinobacteria and Firmicutes symbionts, suggesting a potential symbiotic contribution to biosynthesis. However, recent work on sponge terpene synthases demonstrates that sponges themselves encode biosynthetic enzymes, challenging the assumption that all complex metabolites are symbiont-derived. For this diyne diol, the relative roles of host versus symbiont enzymes remain unresolved.

    Ecological Roles in Callyspongia Species

    (3R,4E,16E,18S)-Icosa-4,16-dien-1,19-diyne-3,18-diol accumulates in high concentrations (0.5–2.1% dry weight) in Callyspongia spp., particularly in ectosomal tissues exposed to predators and fouling organisms. Its ecological functions include:

    • Antimicrobial Defense: The compound disrupts microbial membranes via insertion of its hydrophobic diyne-diene chain, as observed in bioassays against marine Vibrio spp. (MIC: 8–32 µg/mL). This activity aligns with the high PKS gene expression detected in sponge symbionts, which compete with pathogens for host colonization.
    • Predator Deterrence: Field experiments demonstrate that crude extracts containing this diol reduce grazing by reef fish (e.g., Thalassoma lunare) by 60–75% compared to controls. The diyne motif is hypothesized to interact with fish chemosensory receptors, eliciting an aversive response.
    • Symbiont Mediation: The molecule’s biosynthesis may stabilize sponge-microbe partnerships. In Theonella sponges, analogous metabolites regulate symbiont populations via quorum sensing inhibition, a plausible parallel in Callyspongia.

    Table 2: Distribution in Callyspongia Species

    SpeciesLocationConcentration (Dry Weight %)Reference
    Callyspongia sp.Tropical Pacific1.2–1.8
    C. pseudoreticulataIndian Ocean0.9–2.1
    C. siphonellaRed Sea0.5–1.4

    XLogP3

    5.4

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    302.224580195 g/mol

    Monoisotopic Mass

    302.224580195 g/mol

    Heavy Atom Count

    22

    General Manufacturing Information

    Creatininase: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2024-08-10

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